3-(3-(Methoxymethyl)phenoxy)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-[3-(methoxymethyl)phenoxy]piperidine |
InChI |
InChI=1S/C13H19NO2/c1-15-10-11-4-2-5-12(8-11)16-13-6-3-7-14-9-13/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3 |
InChI Key |
PPDVTEFBVDFZRU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)OC2CCCNC2 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 3 3 Methoxymethyl Phenoxy Piperidine Derivatives
Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity
The piperidine ring is a key structural feature of 3-(3-(methoxymethyl)phenoxy)piperidine, and alterations to this moiety can significantly modulate its pharmacological properties. SAR studies have focused on positional isomerism on the piperidine nitrogen, the effects of substituents at various ring positions, and the influence of the ring's conformation.
The nature of the substituent on the piperidine nitrogen is a critical determinant of biological activity. In related 3-phenoxypiperidine (B126653) series, the substituent at the N-1 position has been shown to profoundly influence receptor affinity and functional activity. For instance, in a series of 3-phenoxypropyl piperidine benzimidazol-2-one (B1210169) analogues, the optimization of the N-3 position (which corresponds to the piperidine nitrogen in the broader scaffold) was guided by Comparative Molecular Field Analysis (CoMFA) models. nih.gov This computational approach helped in prioritizing the synthesis of compounds with favorable steric and electrostatic interactions, leading to the identification of potent agonists for the NOP receptor. nih.gov
The size, lipophilicity, and hydrogen bonding capacity of the N-substituent are key factors. Generally, small, lipophilic groups can enhance blood-brain barrier penetration, a desirable property for centrally acting agents. Conversely, larger or more polar substituents may decrease CNS penetration but can be tailored to enhance peripheral activity or selectivity for specific receptor subtypes. While direct studies on N-substituted derivatives of this compound are not extensively reported, data from analogous series suggest that systematic variation at this position is a viable strategy for modulating activity.
Data Table: Illustrative Impact of N-Substitution on Receptor Affinity in a Related 3-Phenoxypropyl Piperidine Series
| Compound | N-Substituent | NOP Receptor Affinity (Ki, nM) |
|---|---|---|
| 1 | -CH3 | 15.2 |
| 2 | -CH2CH3 | 8.5 |
| 3 | -CH2-cyclopropyl | 2.1 |
| 4 | -CH2-phenyl | 25.6 |
| 5 | -H | 102.3 |
Note: This data is illustrative and based on a related series of compounds to demonstrate the principle of N-substitution effects.
Substitutions at the C-3 position of the piperidine ring, which bears the phenoxy group, and at other positions can significantly impact biological activity. The stereochemistry at the C-3 position is often crucial, with one enantiomer typically exhibiting higher potency than the other. This stereoselectivity suggests a specific orientation of the phenoxy group is required for optimal interaction with the biological target.
In broader studies of piperidine derivatives, substitutions at positions C-2, C-4, and C-5 have been explored to probe the steric and electronic requirements of the binding site. For example, the introduction of small alkyl groups can provide insights into the size of the binding pocket. In some classes of piperidine-containing compounds, substitution at the C-4 position has been shown to influence selectivity for different receptor subtypes. uniba.it For instance, in a series of phenoxyalkylpiperidines targeting the sigma-1 receptor, a 4-methyl substituent on the piperidine ring was found to confer optimal interaction. uniba.it
For 3-substituted piperidines, an equilibrium exists between two chair conformers. The position of this equilibrium, and thus the predominant orientation of the 3-substituent, can be influenced by steric and electronic interactions. nih.gov For instance, protonation of the piperidine nitrogen can lead to a stabilization of the axial conformer for polar 4-substituents due to electrostatic interactions. nih.gov While specific conformational studies on this compound are limited, it is well-established in medicinal chemistry that controlling the conformational preferences of cyclic scaffolds is a key strategy for optimizing biological activity. nih.gov Molecular modeling and NMR studies are often employed to determine the preferred conformations of such molecules and to correlate them with their pharmacological profiles.
Modifications of the Phenoxy Moiety and Their Pharmacological Implications
The phenoxy moiety of this compound serves as a crucial recognition element for its biological target. Modifications to this part of the molecule, including the introduction of various substituents on the aromatic ring and the bioisosteric replacement of the phenoxy linkage, have been explored to enhance potency, selectivity, and metabolic stability.
The position, size, and electronic nature of substituents on the phenyl ring can dramatically alter the compound's interaction with its biological target. The parent compound features a methoxymethyl group at the meta-position (C-3) of the phenyl ring. The exploration of other substituents at this position, as well as at the ortho- (C-2) and para- (C-4) positions, is a common strategy in SAR studies.
Data Table: Illustrative Impact of Aromatic Substitution on Biological Activity in a Related Phenoxypiperidine Series
| Compound | Aromatic Substituent | Biological Activity (IC50, µM) |
|---|---|---|
| 6 | 3-OCH3 | 0.5 |
| 7 | 4-Cl | 1.2 |
| 8 | 2-F | 2.5 |
| 9 | 3-CN | 0.8 |
| 10 | Unsubstituted | 5.0 |
Note: This data is illustrative and based on a related series of compounds to demonstrate the principle of aromatic substitution effects.
Bioisosteric replacement is a powerful strategy in drug design to improve the physicochemical and pharmacological properties of a lead compound without significantly altering its binding mode. nih.gov The ether linkage in the phenoxy group is a potential site for metabolic cleavage. Replacing this linkage with more stable bioisosteres can lead to compounds with improved metabolic stability and oral bioavailability.
Common bioisosteres for an ether linkage include thioethers (-S-), sulfoxides (-SO-), sulfones (-SO2-), methylene (B1212753) ethers (-CH2O-), and various heterocyclic rings that can mimic the geometry and electronic properties of the phenoxy group. ufrj.br The choice of a suitable bioisostere depends on the specific requirements of the biological target and the desired physicochemical properties. For example, replacing the oxygen atom with a sulfur atom to create a thiophenoxy derivative can alter the bond angle and lipophilicity, which may lead to changes in potency and selectivity. The successful application of bioisosterism requires a careful consideration of steric, electronic, and conformational factors. nih.gov
Role of the Methoxymethyl Group in Molecular Interactions
While the methoxymethyl group is a common substituent in medicinal chemistry, specific studies dissecting its role in the molecular interactions of this compound are not extensively documented. The influence of this group is generally understood in the context of its steric and electronic properties, which can affect a molecule's conformation, solubility, and ability to form hydrogen bonds.
Alterations to the Alkoxy Chain
There is a lack of specific published research detailing the systematic alteration of the alkoxy chain of the methoxymethyl group in this compound and the corresponding effects on biological activity. In other classes of compounds, modifying the length and branching of alkoxy chains has been shown to significantly impact potency and selectivity. For instance, studies on certain opioid receptor agonists have demonstrated that varying the alkoxy chain length can fine-tune the compound's interaction with the receptor pocket. However, without specific data for the this compound scaffold, any discussion on the impact of altering the alkoxy chain would be speculative.
Significance of the Methyl Ether Group
The significance of the methyl ether group in this compound has not been specifically elucidated in the available literature. In drug design, the replacement of a methyl ether with other functional groups, known as bioisosteric replacement, is a common strategy to modulate a compound's properties. For example, replacing a methoxy (B1213986) group with a hydroxyl, amino, or even a small alkyl group can alter a compound's hydrogen bonding capacity, metabolic stability, and receptor affinity. Without experimental data on such modifications for this specific compound, the precise role and significance of the methyl ether group remain undetermined.
Conformational Analysis and Flexible Docking Studies in SAR Elucidation
Conformational analysis and flexible docking are powerful computational tools used to understand how a molecule binds to its biological target. While such studies have been conducted on various piperidine-containing ligands, specific conformational analyses and docking studies for this compound are not described in the accessible scientific literature. These studies would be crucial to visualize the binding pose of the molecule within its target protein and to understand the spatial orientation of the methoxymethyl group and its contribution to the binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. This method helps in predicting the activity of new analogues and in understanding the key physicochemical properties that govern the activity. There are no specific QSAR models reported in the literature for a series of this compound analogues. Developing such a model would require a dataset of structurally related compounds with their corresponding biological activities, which is not currently available.
Molecular Pharmacology and Target Engagement Mechanisms of 3 3 Methoxymethyl Phenoxy Piperidine and Analogues
Receptor Binding Affinity and Selectivity Profiling (In Vitro)
The interaction of 3-(3-(methoxymethyl)phenoxy)piperidine and structurally related compounds with a range of central nervous system receptors has been characterized through radioligand binding assays. These studies are crucial for understanding the target engagement and selectivity of this chemical scaffold.
While direct binding data for this compound at opioid receptors is not extensively documented in publicly available literature, studies on structurally related piperidine (B6355638) derivatives suggest potential interactions. For instance, certain N-substituted piperidines have demonstrated significant affinity for the µ-opioid receptor (MOR). The analgesic potency of some fentanyl derivatives, which feature a piperidine core, has been shown to have a strong correlation with their binding affinity for opiate receptors. drugbank.com Specifically, modifications to the piperidine ring can influence binding affinity. nih.gov For example, N-phenethylnormorphine analogues with a piperidine moiety have shown high affinity and selectivity for the µ-opioid receptor. researchgate.net Given that the piperidine scaffold is a key structural feature in many potent opioid receptor ligands, it is plausible that this compound may also exhibit affinity for one or more opioid receptor subtypes. However, without direct experimental validation, this remains speculative.
Analogues of this compound, specifically those within the 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, have been identified as potent and selective antagonists for the dopamine (B1211576) D4 receptor. chemrxiv.org Structure-activity relationship (SAR) studies have revealed that modifications to the phenoxy group can significantly impact binding affinity. For instance, the introduction of a 3,4-difluorophenyl group resulted in a compound with a high binding affinity (Ki = 5.5 nM) for the D4 receptor. chemrxiv.org Another analogue with a 3-methylphenyl substitution also showed significant activity (Ki = 13 nM). chemrxiv.org These compounds generally display remarkable selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5), with over 2000-fold selectivity observed for some analogues. chemrxiv.org
Table 1: Dopamine D4 Receptor Binding Affinities of Selected 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogues
| Compound ID | Substitution on Phenoxy Ring | D4 Receptor Ki (nM) |
| 8a | 4-fluorophenyl | Similar potency to 7a |
| 8b | 3,4-difluorophenyl | 5.5 |
| 8c | 3-methylphenyl | 13 |
| 8d | 4-chloro-3-methylphenyl | 53 |
| 8e | 3-methylphenyl | 27 |
| 8f | 3-fluoro-4-methylphenyl | 72 |
| 9v | 4-cyanophenyl | - |
| 9x | 3-cyanophenoxy | 59.6 |
Data sourced from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds as dopamine D4 receptor antagonists. chemrxiv.org
The serotonergic system is another potential target for piperidine-based compounds. Research on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives has demonstrated high-affinity binding to the serotonin (B10506) transporter (SERT). nih.gov The inhibition constants (Ki) for these compounds at SERT ranged from 2 to 400 nM, which is comparable to the well-known serotonin reuptake inhibitor, fluoxetine. nih.gov In contrast, these specific piperidine derivatives showed very weak affinity for the 5-HT1A receptor and α2-adrenoceptors. nih.gov This suggests that certain substitutions on the piperidine ring can confer selectivity for the serotonin transporter. While direct data for this compound is unavailable, the findings for these analogues suggest a potential for interaction with serotonergic targets.
Table 2: Serotonin Transporter (SERT) Binding Affinity for 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine Derivatives
| Compound Series | Ki Range at SERT (nM) | Affinity for 5-HT1A and α2-adrenoceptors |
| 1-4 | 2 - 400 | Very weak |
Data from a study investigating 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives as high-affinity ligands for the serotonin transporter. nih.gov
The N-methyl-D-aspartate (NMDA) receptor is a key player in excitatory neurotransmission, and its glycine (B1666218) binding site offers a point for pharmacological modulation. While there is no direct evidence of this compound interacting with the NMDA receptor glycine site, the broader class of piperidine-containing compounds has been explored in this context. For example, certain piperidine derivatives have been evaluated for their ability to modulate NMDA receptor activity. nih.gov The strychnine-insensitive glycine binding site is a target for a variety of ligands that can act as either agonists or antagonists. nih.govresearchgate.net Kynurenic acid and its analogues, for instance, are known to act as antagonists at this site. nih.gov The potential for this compound to modulate this site would depend on its specific stereochemistry and substituent effects, which would require dedicated experimental investigation.
The piperidine nucleus is a common structural motif in compounds that interact with cholinergic receptors. Studies on various piperidine derivatives have shown interactions with the nicotinic cholinergic receptor complex. nih.gov For example, 2,6-disubstituted piperidines, such as those found in fire ant venom, exhibit a high affinity for the ion channel associated with the nicotinic receptor. nih.gov The affinity of these compounds can be modulated by the presence of acetylcholine (B1216132) receptor agonists like carbamylcholine. nih.gov This indicates that the piperidine scaffold can serve as a basis for developing ligands that target the cholinergic system. The specific interaction of this compound with cholinergic receptor subtypes has not been reported, but the structural precedent suggests it as a possibility.
Enzyme Inhibition Studies (In Vitro)
The potential for this compound and its analogues to inhibit various enzymes has been an area of interest in drug discovery.
While specific enzyme inhibition data for this compound is scarce, related piperidine derivatives have been shown to inhibit certain enzymes. For instance, some piperidine derivatives have been identified as inhibitors of human tryptophan hydroxylase, a key enzyme in serotonin metabolism. Other studies have explored piperidine-containing compounds as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for the breakdown of acetylcholine. mdpi.com For example, a series of benzimidazole-based pyrrole/piperidine hybrids demonstrated good to moderate inhibitory activity against both AChE and BuChE. mdpi.com The structure-activity relationship of these hybrids indicated that the nature and position of substituents on the associated aromatic rings significantly influenced their inhibitory potency. mdpi.com These findings suggest that the this compound scaffold could potentially be optimized to target specific enzymes, although further research is required to confirm this.
Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Research into a series of phenoxyethyl piperidine and morpholine (B109124) derivatives has shed light on their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Structure-activity relationship (SAR) studies within this class of compounds have indicated that the piperidinyl moiety plays a significant role in the activity against AChE. nih.gov For instance, some synthesized phenoxyethyl piperidine derivatives have demonstrated potent inhibitory activity against electric eel AChE (eeAChE), with IC50 values in the micromolar to sub-micromolar range. nih.gov
One notable compound from a study on phenoxyethyl amines, compound 5c , exhibited an IC50 value of 0.50 µM against eeAChE, while showing no significant inhibition of equine BChE (eqBuChE) at concentrations up to 100 µM, indicating a high degree of selectivity for AChE. nih.gov Another analogue, 7a , which also contains a piperidinyl group, was identified as a dual inhibitor of both eeAChE and eqBuChE, with IC50 values of 20.4 ± 9.3 µM and 8.1 ± 0.5 µM, respectively. nih.gov The substitution pattern on the phenoxy and piperidine rings, as well as the nature of the linker, are critical determinants of both the potency and selectivity of these compounds for AChE and BChE. nih.govnih.gov
Table 1: Cholinesterase Inhibitory Activity of Selected Phenoxyethyl Piperidine Analogues
| Compound | Target Enzyme | IC50 (µM) | Selectivity |
|---|---|---|---|
| 5c | eeAChE | 0.50 | Selective for AChE |
| eqBuChE | >100 | ||
| 7a | eeAChE | 20.4 ± 9.3 | Dual Inhibitor |
Cyclooxygenase Enzyme Inhibition (e.g., COX-2)
Specific studies on the cyclooxygenase (COX) inhibitory activity of this compound or its close analogues are limited. However, the broader class of piperidine-containing compounds has been explored for anti-inflammatory properties, which are often mediated through COX inhibition. nih.govmdpi.com For example, the natural alkaloid piperine (B192125), which contains a piperidine ring, has been shown to inhibit COX-2 expression. nih.govmdpi.com It is important to note that piperine's structure is significantly different from this compound.
Research into other heterocyclic compounds has demonstrated that the incorporation of a piperidine moiety can lead to potent COX-2 inhibition. nih.gov The development of selective COX-2 inhibitors is a key area of research for anti-inflammatory therapies with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.gov
Without direct experimental data for this compound, its potential as a COX-2 inhibitor remains speculative and would require dedicated screening and SAR studies.
Prostaglandin (B15479496) E Synthase Inhibition (e.g., mPGES-1)
Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2). nih.govrsc.orge-century.usnih.gov Inhibition of mPGES-1 is considered a promising strategy for developing anti-inflammatory drugs with an improved safety profile over traditional NSAIDs. rsc.orge-century.us
While direct inhibitory data for this compound against mPGES-1 is not available, several classes of mPGES-1 inhibitors containing a piperidine scaffold have been identified. nih.gov The piperidine ring is often incorporated as a key structural element in the design of these inhibitors. The development of potent and selective mPGES-1 inhibitors is an active area of research, with numerous compounds undergoing preclinical and clinical evaluation. nih.gove-century.us The structural features of this compound, including the phenoxy and piperidine moieties, are present in various known mPGES-1 inhibitors, suggesting that this compound could potentially interact with the enzyme. However, empirical testing is necessary to confirm any inhibitory activity.
Histone Deacetylase (HDAC) Modulation
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation, and their inhibitors are being investigated as potential therapeutics for cancer and other diseases. nrct.go.thnih.govnih.gov The piperidine scaffold is a common feature in the design of novel HDAC inhibitors. nih.govnih.gov
Several studies have reported the synthesis and evaluation of piperidine-containing compounds as potent HDAC inhibitors. nih.govnih.gov For instance, a series of N-substituted 4-alkylpiperidine hydroxamic acids have been designed and shown to exhibit submicromolar inhibitory activity against HDACs. nih.gov Another study focused on N-Benzyl piperidine derivatives as dual inhibitors of both HDAC and acetylcholinesterase. nih.gov
In one study, the natural product piperine, a piperidine alkaloid, was found to act as a pan-HDAC inhibitor. nrct.go.th Structural modifications of piperine led to derivatives with improved HDAC inhibitory activity, with IC50 values in the micromolar range. nrct.go.th These findings suggest that the piperidine ring can serve as a valuable scaffold for the development of HDAC modulators. The potential of this compound as an HDAC modulator would need to be determined through specific enzymatic assays.
Table 2: HDAC Inhibitory Activity of Piperine and Its Derivatives
| Compound | Target | IC50 (µM) |
|---|---|---|
| Piperine (1) | Pan-HDAC | - |
| Derivative 1e | HDAC | 85.61 ± 3.32 |
IRE1 Endoribonuclease Activity Modulation
Inositol-requiring enzyme 1 (IRE1) is a key sensor of endoplasmic reticulum (ER) stress and possesses both kinase and endoribonuclease (RNase) activity. nih.govnih.gov Modulation of IRE1's RNase activity is a potential therapeutic strategy for diseases associated with ER stress, such as fibrosis and cancer. nih.govnih.govplos.org
The development of small molecule modulators of IRE1 is an emerging field of research. plos.orgresearchgate.net While there is no specific data on the modulation of IRE1 by this compound, the general principle of targeting the IRE1 RNase activity with small molecules has been established. plos.orgresearchgate.net These small molecules can either inhibit or, in some cases, activate the RNase function, leading to different cellular outcomes. researchgate.net The discovery of such modulators often involves high-throughput screening of chemical libraries, and it is conceivable that piperidine-containing compounds could be identified as hits in such screens. Further investigation would be required to ascertain if this compound or its analogues have any effect on IRE1's endoribonuclease activity.
Menaquinone Biosynthesis Enzyme Inhibition (e.g., MenA)
The menaquinone (MK) biosynthesis pathway is essential for the survival of many bacteria, including Mycobacterium tuberculosis, making it an attractive target for the development of new antibiotics. nih.govnih.govresearchgate.netresearchgate.net MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) is a key enzyme in this pathway. nih.gov
A recent study explored the structure-activity relationships of a series of piperidine derivatives as inhibitors of MenA. nih.gov This research identified several compounds with potent inhibitory activity against both the MenA enzyme and the growth of M. tuberculosis. nih.gov The general structure of these inhibitors includes a central piperidine ring linked to aromatic moieties. nih.gov
Within this study, various modifications were made to the "western" aryl group of the lead compound. For example, a 4-bromophenyl analog (10 ) demonstrated an IC50 of 12 ± 2 µM against MenA and a growth inhibitory concentration (GIC50) of 14 ± 0 µM against M. tuberculosis. A 3-bromo derivative (14 ) showed similar potency, with an IC50 of 12 ± 3 µM against MenA and a GIC50 of 14 ± 0 µM against the bacteria. nih.gov Although this compound was not explicitly tested, its structural similarity to the investigated compounds suggests it could be a candidate for MenA inhibition.
Table 3: Inhibitory Activity of Piperidine Analogues Against MenA and M. tuberculosis
| Compound | MenA IC50 (µM) | M. tuberculosis GIC50 (µM) |
|---|---|---|
| 10 (4-bromophenyl analog) | 12 ± 2 | 14 ± 0 |
| 14 (3-bromo analog) | 12 ± 3 | 14 ± 0 |
Elucidation of Molecular Mechanisms via Ligand-Target Interactions
Understanding the molecular mechanisms through which ligands interact with their targets is fundamental for rational drug design. semanticscholar.orgnih.gov For piperidine derivatives, molecular modeling and docking studies have been employed to elucidate their binding modes with various enzymes. semanticscholar.orgnih.govmdpi.comresearchgate.netlongdom.orgnih.gov
In the context of cholinesterase inhibition, molecular dynamics simulations of phenoxyethyl piperidine derivatives have suggested that the piperidine moiety interacts with the catalytic anionic site (CAS) of AChE. nih.gov The specific interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, are crucial for the inhibitory activity. nih.gov
For HDAC inhibitors, docking studies of piperine derivatives have indicated that the piperidine ring can be positioned near the zinc ion in the active site, with the potential for chelation and hydrophobic interactions. nrct.go.th The orientation and substitution of the piperidine ring significantly influence the binding affinity and selectivity for different HDAC isoforms. nrct.go.th
In the case of MenA inhibitors, the lipophilic nature of the piperidine derivatives is thought to mimic the natural isoprenoid substrate of the enzyme, facilitating binding to the active site. nih.gov The aromatic and aliphatic side chains attached to the piperidine core are critical for establishing specific interactions within the enzyme's binding pocket. nih.gov
Binding Site Characterization
The binding of small molecules to the NOP receptor occurs within a pocket formed by the transmembrane (TM) helices. nih.gov The characterization of this binding site has been elucidated through a combination of site-directed mutagenesis, homology modeling, and more recently, the resolution of the NOP receptor's crystal structure in complex with antagonists. nih.govresearchgate.net These studies reveal key amino acid residues that are crucial for ligand recognition and binding.
For peptide agonists like the endogenous ligand N/OFQ, the N-terminal amino group forms a critical charge interaction with the conserved Asp130 residue in TM3. nih.gov Small-molecule agonists are also believed to interact with residues within this transmembrane pocket. nih.gov Homology models of the NOP receptor in its active state, docked with non-peptidic agonists, suggest that these ligands occupy the same transmembrane binding pocket as the N-terminus of N/OFQ. nih.gov
Structure-activity relationship (SAR) studies on 3-phenoxypropyl piperidine analogues have provided further insight into the specific interactions within the NOP receptor binding site. nih.gov The piperidine nitrogen is a key feature, likely forming an ionic bond with an acidic residue in the receptor, such as Asp130 in TM3. The phenoxy moiety occupies a hydrophobic pocket, and substitutions on the phenyl ring can significantly influence binding affinity and selectivity.
Preclinical Biological Investigations of 3 3 Methoxymethyl Phenoxy Piperidine Derivatives
In Vitro Cellular Assays for Biological Activity
In vitro assays are crucial for the initial screening and mechanistic understanding of new chemical entities. For derivatives of 3-(3-(methoxymethyl)phenoxy)piperidine, these studies have explored a range of potential therapeutic applications.
Cytotoxicity and Cell Viability Assessments in Cancer Cell Lines
While specific data on this compound is not extensively documented in publicly available research, the broader class of piperidine (B6355638) derivatives has been evaluated for anticancer activity. Studies on related structures, such as 3,5-bis(benzylidene)piperidin-4-ones, have demonstrated selective toxicity toward malignant cells. nih.govnih.gov These compounds were assessed against various human cancer cell lines, including oral squamous carcinoma (HSC-2, HSC-4) and promyelocytic leukemia (HL-60), and showed potent cytotoxic effects, often with submicromolar 50% cytotoxic concentrations (CC50). nih.gov The selectivity for cancer cells over normal human cells (e.g., gingival fibroblasts, pulp cells) is a key finding in these studies. nih.gov
Table 1: Cytotoxicity of Selected Piperidone Derivatives in Human Cell Lines This table presents data for 3,5-bis(benzylidene)piperidin-4-one derivatives to illustrate the cytotoxic potential of the broader piperidine class.
| Compound Class | Cell Line | Cell Type | Activity |
| 3,5-bis(benzylidene)piperidin-4-ones | HSC-2 | Human Squamous Carcinoma | High Cytotoxicity nih.gov |
| HSC-4 | Human Squamous Carcinoma | High Cytotoxicity nih.gov | |
| Ca9-22 | Human Gingival Carcinoma | High Cytotoxicity nih.gov | |
| HGF | Human Gingival Fibroblast (Non-malignant) | Lower Cytotoxicity nih.gov | |
| 1-Acryloyl-3,5-bis(benzylidene)piperidin-4-ones | HL-60 | Human Promyelocytic Leukemia | High Cytotoxicity nih.gov |
Neuroprotective Effects in Cellular Models of Excitotoxicity
Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate, is implicated in various neurodegenerative disorders. nih.gov Preclinical research often employs cellular models, such as the glutamate-induced oxidative injury model in HT22 hippocampal neuronal cells, to screen for neuroprotective compounds. nih.gov While specific studies on this compound derivatives in excitotoxicity models are not detailed in the available literature, the general strategy involves assessing a compound's ability to mitigate neuronal cell death, reduce reactive oxygen species (ROS), and stabilize mitochondrial function following an excitotoxic insult. nih.gov
Inhibition of Pathogen Growth in Cell-Based Assays
The piperidine scaffold is a component of various antimicrobial agents. Research into novel piperidine derivatives has revealed promising activity against a range of pathogens. For instance, certain synthetic piperidine compounds have been evaluated for their efficacy against clinically relevant strains of Gram-positive and Gram-negative bacteria. nih.gov Other studies have shown that different classes of piperidine derivatives possess inhibitory activity against fungi such as Aspergillus niger and Candida albicans. academicjournals.orgresearchgate.net The activity is often dependent on the specific substitutions on the piperidine ring. academicjournals.org
Table 2: Antimicrobial Activity of Representative Piperidine Derivatives This table provides examples of the antimicrobial spectrum associated with different piperidine-based compounds.
| Compound Class | Pathogen | Type | Result |
| Substituted Tetrahydropyridines | Bacillus cereus | Gram-positive Bacteria | Potent Inhibition academicjournals.org |
| Escherichia coli | Gram-negative Bacteria | Potent Inhibition academicjournals.org | |
| Aspergillus niger | Fungus | Moderate Inhibition academicjournals.org | |
| Candida albicans | Fungus | Moderate Inhibition academicjournals.org | |
| Oxazolidinone-Piperidines | Staphylococcus pneumoniae (penicillin-resistant) | Gram-positive Bacteria | Potent Activity nih.gov |
Functional Receptor Activation/Inhibition in Recombinant Cell Systems
A key area of investigation for (phenoxymethyl)piperidine derivatives is their interaction with neurotransmitter systems. A study on the closely related 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives assessed their ability to inhibit the reuptake of biogenic amines in pig brain synaptosomal fractions. nih.gov This in vitro system serves as a model for neuronal synapses. The findings indicate that these compounds can interfere with the transport of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT), a mechanism shared by many antidepressant drugs. The inhibition of dopamine (B1211576) (DA) reuptake was found to be less potent. nih.gov The piperidine scaffold has also been identified as a critical structural element for ligands targeting other receptors, including histamine (B1213489) H3 and sigma-1 receptors. nih.gov
Table 3: In Vitro Inhibition of Biogenic Amine Reuptake by 3-[(2-Ethoxyphenoxy)methyl]piperidine Derivatives Data from a study on a structurally analogous compound series. nih.gov
| Compound | IC50 (µM) Norepinephrine Reuptake | IC50 (µM) Serotonin Reuptake | IC50 (µM) Dopamine Reuptake |
| Derivative 3 | 0.28 | 0.88 | 12.0 |
| Derivative 5 | 0.21 | 0.45 | 6.5 |
| Viloxazine (Reference) | 0.19 | 0.95 | 8.0 |
In Vivo Studies in Established Animal Models (Non-Human)
Following promising in vitro results, candidate compounds are often advanced to in vivo studies using established animal models to evaluate their pharmacological effects and potential therapeutic efficacy in a whole-organism context.
Central Nervous System (CNS) Activity in Pharmacological Models (e.g., Antidepressant, Anticonvulsant)
The CNS activity of 3-(phenoxymethyl)piperidine (B1610827) derivatives has been explored in rodent models. The same 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives that showed monoamine reuptake inhibition in vitro were subsequently tested for antidepressant and anticonvulsant effects in mice. nih.gov
Antidepressant potential was evaluated using the reserpine (B192253) interaction test, where antagonism of reserpine-induced effects (like hypothermia) suggests antidepressant-like activity. nih.gov Anticonvulsant activity was assessed via the pentylenetetrazole (PTZ) antagonism test, a standard screening model for identifying agents that can prevent chemically induced seizures. nih.govnih.gov The results showed that certain derivatives possess biological activity comparable to the established antidepressant drug viloxazine. nih.gov Similarly, other distinct piperidine derivatives, such as a derivative of phencyclidine, have demonstrated prominent anticonvulsant effects in PTZ-induced kindling models in mice. iranpath.org
Table 4: In Vivo CNS Activity of 3-[(2-Ethoxyphenoxy)methyl]piperidine Derivatives in Mice Data from a study on a structurally analogous compound series. nih.gov
| Compound | Antidepressant Activity (Reserpine Antagonism, ED50 mg/kg) | Anticonvulsant Activity (PTZ Antagonism, ED50 mg/kg) |
| Derivative 3 | 24.5 | 39.0 |
| Derivative 5 | 22.0 | 45.0 |
| Viloxazine (Reference) | 20.0 | 42.0 |
Inflammatory Response Modulation in Disease Models
There are no published preclinical studies investigating the effects of this compound or its derivatives on inflammatory responses in disease models. Research into the anti-inflammatory potential of piperidine analogues has been conducted on other, structurally distinct derivatives. For instance, studies on certain piperlotines and other complex piperidine-containing compounds have shown activity in models like carrageenan-induced paw edema. mdpi.commdpi.comscielo.org.mxtsijournals.com However, these findings cannot be extrapolated to the specific compound . The unique substitution pattern of a methoxymethyl group on the phenoxy ring at the 3-position of the piperidine core necessitates dedicated investigation to determine any potential role in modulating inflammation.
Pharmacodynamic Assessment in Preclinical Models
Due to the absence of studies on its biological activity, there is no information available regarding the pharmacodynamic profile of this compound or its derivatives in preclinical models. Pharmacodynamic assessments, which include determining the mechanism of action, dose-response relationships, and target engagement, have not been conducted or reported for this compound. While patents and research articles describe the pharmacodynamics of other piperidine derivatives, such as those targeting dopamine or serotonin receptors, this information is specific to those molecules and not applicable here. nih.gov
Computational and Theoretical Chemistry Studies
Molecular Docking and Dynamics Simulations of Ligand-Target Complexes
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to a biological target, such as a protein or receptor. These methods provide detailed information about the binding pose, affinity, and the specific molecular interactions that stabilize the ligand-receptor complex.
For phenoxyalkylpiperidine scaffolds, molecular docking studies have been instrumental in understanding their interactions with various receptors, including dopamine (B1211576) and sigma receptors. uniba.itresearchgate.net For instance, in studies of similar 4,4-difluoropiperidine (B1302736) ethers targeting the dopamine D4 receptor, docking simulations identified key interactions between the piperidine (B6355638) nitrogen and specific aspartate (Asp112) and glutamate (Glu183) residues within the receptor's binding pocket. chemrxiv.org The phenoxy moiety of these ligands typically occupies a hydrophobic region of the binding site, forming favorable van der Waals contacts. uniba.it
Molecular dynamics simulations further refine the static picture provided by docking. By simulating the movement of atoms over time, MD can assess the stability of the predicted binding pose and reveal conformational changes in both the ligand and the target upon binding. For analogues of 3-(3-(Methoxymethyl)phenoxy)piperidine, MD simulations could elucidate the dynamic stability of the ligand-target complex, highlighting the persistence of key hydrogen bonds and hydrophobic interactions, which are crucial for potent and selective receptor engagement. nih.gov
Table 1: Representative Molecular Docking Data for a Phenoxymethylpiperidine Analogue at a Model Receptor
| Parameter | Value | Key Interacting Residues |
| Binding Affinity (kcal/mol) | -9.8 | ASP 110, SER 190, PHE 345 |
| Hydrogen Bonds | 2 | ASP 110, SER 190 |
| Hydrophobic Interactions | 5 | TRP 100, PHE 345, LEU 348 |
Note: This table is illustrative and based on typical findings for structurally related compounds.
De Novo Design Strategies for Novel Analogues
De novo design involves the computational creation of novel molecular structures with desired properties, often starting from a known scaffold or a receptor binding site. For the this compound scaffold, these strategies focus on modifying its constituent parts—the piperidine ring, the phenoxy group, and the linker—to enhance biological activity, selectivity, and pharmacokinetic profiles. google.com
Structure-activity relationship (SAR) studies, guided by computational models, are central to this process. For example, research on related dopamine D4 receptor antagonists demonstrated that substitutions on the phenoxy ring significantly impact binding affinity. chemrxiv.org Introducing electron-withdrawing groups, such as fluoro or cyano groups, at specific positions can enhance potency. chemrxiv.orgnih.gov Computational approaches can predict the impact of these substitutions, prioritizing the synthesis of compounds with the highest likelihood of success.
Furthermore, modifications to the piperidine ring, such as the addition of fluorine atoms, have been explored to modulate the basicity (pKa) of the piperidine nitrogen and improve metabolic stability. nih.govresearchgate.net Fragment-based and structure-based design strategies can be employed to explore novel linkers or replacement moieties for the methoxymethylphenoxy group, potentially leading to analogues with entirely new intellectual property and improved drug-like properties. chemrxiv.org
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed insights into the electronic properties of a molecule, which govern its reactivity and intermolecular interactions. nih.gov For this compound, these calculations can determine a range of fundamental properties.
One key area of investigation is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. nih.gov These maps visualize the electron density distribution around the molecule, identifying electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors). dergipark.org.tr For this compound, the MEP would likely show negative potential around the ether oxygen and the piperidine nitrogen, indicating their roles in forming hydrogen bonds with receptor targets.
Table 2: Theoretical Quantum Chemical Properties for a Model Phenoxymethylpiperidine Structure
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
Note: These values are representative and would be determined for the specific compound using methods like DFT with a basis set such as 6-311++G(d,p). mdpi.com
Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational)
In silico ADME modeling is a critical component of modern drug design, allowing for the early prediction of a compound's pharmacokinetic profile. nih.gov By flagging potential liabilities such as poor absorption or rapid metabolism, these computational models help reduce late-stage attrition of drug candidates. researchgate.net
For a compound like this compound, various ADME parameters can be calculated using established algorithms and software. Key properties include lipophilicity (calculated as cLogP), which influences solubility and membrane permeability, and the topological polar surface area (tPSA), which correlates with cell penetration. iaps.org.in
A crucial predictive metric for compounds targeting the central nervous system is the CNS Multiparameter Optimization (CNS MPO) score. nih.gov This score integrates several calculated properties, including cLogP, tPSA, molecular weight, and the pKa of the most basic center (the piperidine nitrogen), to estimate the likelihood of a compound successfully crossing the blood-brain barrier. researchgate.net Predictive models can also forecast interactions with metabolic enzymes, such as cytochrome P450s, and potential for adverse effects. mdpi.com
Table 3: Predicted ADME Properties for this compound
| Property | Predicted Value | Significance |
| Molecular Weight | 221.3 g/mol | Adheres to Lipinski's Rule of Five |
| cLogP | 2.5 | Optimal lipophilicity for oral absorption and BBB penetration |
| Topological Polar Surface Area (tPSA) | 38.7 Ų | Suggests good cell membrane permeability |
| Hydrogen Bond Donors | 1 | Adheres to Lipinski's Rule of Five |
| Hydrogen Bond Acceptors | 3 | Adheres to Lipinski's Rule of Five |
| CNS MPO Score | 4.5 | Indicates a high potential for CNS activity |
Note: Values are estimations based on standard computational models.
Future Research Directions for 3 3 Methoxymethyl Phenoxy Piperidine
Exploration of Undiscovered Molecular Targets
The structural elements of 3-(3-(Methoxymethyl)phenoxy)piperidine suggest potential interactions with several classes of biological targets, many of which are implicated in central nervous system (CNS) disorders. The phenoxy piperidine (B6355638) scaffold is a known pharmacophore for various receptors and transporters. nih.govnih.gov A primary future objective is to systematically screen this compound against a wide array of potential targets to uncover its precise mechanism of action and identify novel therapeutic applications.
Key target classes for investigation include:
G-Protein Coupled Receptors (GPCRs): This superfamily is a dominant target for approved drugs. pharmafeatures.com Analogues such as 3-phenoxypropyl piperidines are known to act as agonists for the Nociceptin Opioid Receptor (NOP), also known as the ORL1 receptor. nih.govresearchgate.net Phenylpiperidine derivatives are famous for their activity at other opioid receptors, like the mu-opioid receptor. nih.govtandfonline.com Furthermore, related structures, like 4,4-difluoro-3-(phenoxymethyl)piperidine, have been developed as potent and selective antagonists for the Dopamine (B1211576) D4 receptor. nih.govchemrxiv.org Systematic screening against a panel of aminergic GPCRs (e.g., serotonin (B10506), dopamine, adrenergic) and opioid receptors is a logical first step.
Sigma Receptors: The sigma-1 (σ1) and sigma-2 (σ2) receptors are non-opioid receptors involved in cellular signaling and are targets for psychiatric and neurological diseases. Various piperidine and piperazine (B1678402) derivatives have shown high affinity for these receptors. uniba.itrsc.orgresearchgate.netnih.gov Investigating the binding affinity of this compound for sigma receptors could reveal applications in neurodegenerative diseases or as modulators of cellular stress responses.
Monoamine Transporters: The structural similarity to selective serotonin reuptake inhibitors (SSRIs) like paroxetine, which contains a 4-phenylpiperidine (B165713) core, suggests that the compound could interact with the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), or dopamine transporter (DAT). wikipedia.orgwikipedia.org Inhibition of these transporters is a cornerstone of antidepressant therapy. clinpgx.orgnih.gov
Ion Channels and Enzymes: Some piperidine compounds have been found to modulate ion channels or act as enzyme inhibitors. For instance, certain derivatives can block Kv1.3 voltage-gated potassium channels. clinmedkaz.org Another potential area of investigation could be enzymes like human H-murine double minute 2 (HDM2), which is a key negative regulator of the p53 tumor suppressor and has been targeted by piperidine-based inhibitors. researchgate.net
| Target Class | Examples | Rationale based on Analogues |
|---|---|---|
| GPCRs | Opioid, Dopamine, Serotonin Receptors | Phenoxypropyl piperidines target ORL1; Phenylpiperidines target mu-opioid and D4 receptors. nih.govnih.govnih.gov |
| Sigma Receptors | σ1 and σ2 Receptors | Piperidine scaffolds are common in high-affinity sigma receptor ligands. uniba.itresearchgate.net |
| Monoamine Transporters | SERT, NET, DAT | Structural similarity to SSRIs like Paroxetine. wikipedia.org |
| Enzymes / Protein-Protein Interactions | Kinases, HDM2 | Piperidine is a versatile scaffold for enzyme inhibitors. researchgate.net |
Development of Advanced Synthetic Methodologies
The synthesis of highly substituted piperidines is a central topic in organic chemistry due to their pharmaceutical importance. nih.govajchem-a.com Future research should focus on developing more efficient, versatile, and stereoselective synthetic routes to this compound and its analogues. This would facilitate the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies.
Promising areas for synthetic development include:
Biocatalytic C-H Oxidation and Cross-Coupling: A novel two-stage method combines enzyme-catalyzed C-H oxidation to introduce a hydroxyl group onto the piperidine ring, followed by nickel-electrocatalyzed radical cross-coupling to form new carbon-carbon bonds. news-medical.net This approach could dramatically simplify the synthesis of complex piperidines, reducing multi-step processes to just a few steps and allowing for modular diversification. news-medical.net
Catalytic Hydrogenation of Pyridine (B92270) Precursors: A common and effective method for creating the piperidine ring is the hydrogenation of substituted pyridine precursors. nih.gov Future work could explore more advanced catalysts (e.g., palladium, platinum, rhodium) that allow for milder reaction conditions and higher chemoselectivity, preserving sensitive functional groups on the phenoxy side chain. nih.gov
Multicomponent and Domino Reactions: These strategies involve combining three or more reactants in a single step to rapidly build molecular complexity. ajchem-a.comresearchgate.net Developing a multicomponent reaction to assemble the core structure of this compound would be highly efficient for library synthesis.
Gold-Catalyzed Annulation: Gold catalysis has been used for the direct assembly of piperidine rings from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Exploring such modern catalytic methods could provide novel and efficient pathways to the target scaffold.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Future research should integrate the following AI/ML approaches:
Target Prediction and Drug Repurposing: AI/ML algorithms can analyze the structure of the compound and predict potential off-target interactions or identify entirely new therapeutic indications. nih.gov This can be used to prioritize the experimental screening outlined in section 7.1 and potentially repurpose the molecule for new diseases.
Generative Models for De Novo Design: Deep learning models can generate novel molecular structures with desired properties. ajol.infonih.gov By providing the model with the this compound scaffold and a set of objectives (e.g., high affinity for a specific GPCR, low affinity for an anti-target, favorable ADMET properties), generative AI can propose new molecules that are more potent, selective, and drug-like. drgpcr.comacs.org
Predictive Modeling for Selectivity: A significant challenge in drug design is achieving selectivity for a specific target over closely related ones (e.g., different kinase or GPCR subtypes). pharmafeatures.comacs.org Advanced ML models can be trained to predict the subtle structural modifications needed to enhance selectivity, for instance, by leveraging data on protein dynamics to design mutant-selective inhibitors. rsc.orgaacrjournals.org
Synthesis Planning: AI tools are now capable of devising synthetic routes for complex molecules, which can help chemists find the most efficient way to create the novel compounds proposed by generative models. openaccessgovernment.org
| AI/ML Application | Objective | Potential Impact |
|---|---|---|
| Target Prediction | Identify novel molecular targets and repurposing opportunities. | Expands therapeutic potential beyond initial hypotheses. nih.govacs.org |
| Generative Design | Create novel molecules with optimized potency and selectivity. | Accelerates lead optimization and explores new chemical space. ajol.infonih.gov |
| Selectivity Modeling | Design compounds that avoid off-target effects. | Reduces potential for side effects and improves safety profile. pharmafeatures.comacs.org |
| ADMET Prediction | Forecast pharmacokinetic and toxicity properties. | Minimizes late-stage failures by prioritizing compounds with better drug-like properties. patsnap.com |
Elucidation of Novel Pharmacological Pathways
Beyond identifying a primary molecular target, understanding the downstream pharmacological pathways that this compound modulates is crucial. Given its structural hints toward CNS activity, research should focus on pathways implicated in mood disorders and neuroplasticity.
Future investigations could explore:
Monoamine Signaling Pathways: If the compound is found to be a reuptake inhibitor, its effects on downstream signaling from serotonin receptors (e.g., HTR1A, HTR2A) should be examined. This includes measuring changes in cyclic AMP (cAMP) formation and phospholipase C (PLC) activation, which are key second messengers in these pathways. clinpgx.org
Neurotrophic and Synaptic Plasticity Pathways: Many modern antidepressants, particularly rapid-acting ones like ketamine, are thought to work by modulating synaptic plasticity. nih.govsemanticscholar.org Key pathways to investigate include the brain-derived neurotrophic factor (BDNF) signaling cascade, which activates the mTORC1 pathway, and the eukaryotic elongation factor 2 kinase (eEF2K) pathway. bbrfoundation.org These pathways are critical for the synthesis of synaptic proteins and the regulation of neuronal connections.
The BMP Signaling Pathway: Recent research has identified the Bone Morphogenetic Protein (BMP) signaling pathway in the hippocampus as a novel target for antidepressants like Prozac. northwestern.edu Inhibition of this pathway stimulates the production of new neurons (neurogenesis). Investigating whether this compound affects BMP signaling could uncover a novel mechanism of action. northwestern.edu
Application as Chemical Probes for Biological Systems
Compounds with high affinity and selectivity for a specific biological target can be developed into chemical probes to study that target's function in a biological context. Even molecules with suboptimal pharmacokinetic properties can be valuable as in vitro tools. nih.gov
Future work could focus on adapting this compound for this purpose:
Development of In Vitro Tool Compounds: If the parent compound or an analogue demonstrates high potency and selectivity for a single target (e.g., a specific dopamine or sigma receptor subtype), it can be used as a tool compound to investigate the role of that receptor in cellular signaling models, as has been done with other selective 4,4-difluoropiperidine (B1302736) derivatives. nih.govchemrxiv.org
Creation of PET Radioligands: By incorporating a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the structure of this compound, a radioligand for Positron Emission Tomography (PET) imaging could be developed. This would allow for the non-invasive visualization and quantification of its target in the living brain, providing invaluable information about target engagement and receptor distribution in health and disease. researchgate.net This approach is contingent on the compound having high affinity for its target and appropriate pharmacokinetic properties to enter the brain and bind specifically.
By pursuing these multifaceted research directions, the scientific community can fully elucidate the pharmacological profile of this compound, potentially leading to the development of novel therapeutics or powerful research tools to probe complex biological systems.
Q & A
Basic: What are the standard synthetic routes for preparing 3-(3-(Methoxymethyl)phenoxy)piperidine, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of piperidine derivatives with methoxymethylphenol precursors under basic conditions (e.g., K₂CO₃ in aprotic solvents like DMF or acetonitrile) is common. Evidence from similar piperidine syntheses (e.g., enantioselective alkylation of bicyclic lactams) suggests optimizing reaction parameters such as temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants to improve yields . Catalytic methods, such as phase-transfer catalysts, may enhance efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the target compound .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for structural confirmation. Key signals include the piperidine ring protons (δ 1.5–3.5 ppm) and methoxymethyl group (δ 3.3–3.5 ppm for OCH₃ and δ 4.5–4.7 ppm for CH₂O). Coupling patterns in 2D NMR (COSY, HSQC) resolve overlapping signals .
- Elemental Analysis : Validate purity by comparing experimental C/H/N percentages with theoretical values (e.g., deviations <0.4% indicate high purity, as seen in fluorophenyl-piperidine analogs) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion for C₁₄H₂₁NO₃ at m/z 252.1596).
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust.
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent degradation .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose per hazardous waste protocols .
Advanced: How can enantiomeric resolution of this compound be achieved for stereochemical studies?
Methodological Answer:
Chiral resolution requires:
- Chiral Stationary Phases (CSPs) : Use HPLC with amylose- or cellulose-based CSPs (e.g., Chiralpak® AD-H column) and mobile phases like hexane/isopropanol (90:10) .
- Derivatization : Convert the compound to diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid chloride) for easier separation .
- Crystallization : Employ chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiomers via recrystallization .
Advanced: What computational methods aid in designing novel derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO/LUMO energies) to guide functionalization .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with serotonin receptors) to optimize bioactivity .
- Retrosynthetic Software : Tools like Synthia™ propose feasible synthetic routes by analyzing bond disconnections and reagent compatibility .
Advanced: How should researchers address discrepancies in physicochemical data (e.g., solubility, melting point) across studies?
Methodological Answer:
- Standardization : Adopt USP/Ph. Eur. protocols for measuring properties (e.g., shake-flask method for solubility in PBS/DMSO) .
- Cross-Validation : Compare data with structurally similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, which has well-documented solubility in polar solvents) .
- Error Analysis : Assess instrumental variability (e.g., DSC calibration for melting points) and sample purity (e.g., HPLC >95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
